molecular formula C11H17FN2 B3108022 4-Fluoro-3-diethylaminomethylaniline CAS No. 163461-20-9

4-Fluoro-3-diethylaminomethylaniline

Cat. No.: B3108022
CAS No.: 163461-20-9
M. Wt: 196.26 g/mol
InChI Key: VQNAMVZPHXGABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-diethylaminomethylaniline is an organic compound that belongs to the class of fluoroanilines It is characterized by the presence of a fluorine atom attached to the benzene ring and a diethylaminomethyl group attached to the aniline nitrogen

Scientific Research Applications

4-Fluoro-3-diethylaminomethylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and materials with specialized properties.

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Information on the safety and hazards of a compound is usually available in its Material Safety Data Sheet (MSDS). It includes data on toxicity, environmental impact, handling precautions, etc .

Future Directions

This involves discussing potential future research directions, applications, or improvements for the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-diethylaminomethylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of fluorine in 1,4-difluorobenzene by different amino groups . Another method includes the reduction or hydrolysis of 4-fluoroanilides . Additionally, the condensation of 4-fluoroaniline with diethylaminomethyl chloride under basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-diethylaminomethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: Lacks the diethylaminomethyl group, resulting in different chemical properties and applications.

    3-Fluoro-4-methylaniline: Contains a methyl group instead of the diethylaminomethyl group, leading to variations in reactivity and use.

    4-Fluoro-3-nitroaniline:

Uniqueness

4-Fluoro-3-diethylaminomethylaniline is unique due to the combination of the fluorine atom and the diethylaminomethyl group, which imparts distinct chemical properties and enhances its potential for various applications in research and industry.

Properties

IUPAC Name

3-(diethylaminomethyl)-4-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2/c1-3-14(4-2)8-9-7-10(13)5-6-11(9)12/h5-7H,3-4,8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNAMVZPHXGABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of diethyl-(2-fluoro-5-nitro-benzyl)-amine (0.155 mg, 0.69 mmoles) in THF (20 mL) was added a solution of SnCl2 (520 mg, 2.74 mmoles) in THF (5 mL) and HCl 1M (2.1 mL). The reaction mixture was refluxed for 8 h and concentrated. Saturated solution of NaHCO3 was added until pH8. Aqueous layer was extracted with CH2Cl2 (5×50 mL). The organic layer was dried over MgSO4, filtered, evaporated. Expected compound was precipited with MeOH and purified by TLC DCM/MeOH/NH4OH//9/1/0.2) and obtained as a yellow oil (98 mg, 73% yield). MALDI-TOF: m/z 197.2 [M+H]+. 1H NMR (300 MHz, CDCl3) δ6.80; (dd, J=8.7 Hz and 8.7 Hz, 1H), 6.75; (dd, J=5.7 Hz and 3.0, 1H), 6.49; (ddd, J=8.7 Hz, 3.9 Hz and 3.0 Hz, 1H), 3.65-3.75; (s large, 2H), 3.57; (s, 2H), 2.57; (q, J=7.2 Hz, 4H), 1.07; (t, J=7.2 Hz, 6H). 13C NMR (75 MHz, CDCl3) δ118.2; (CH, d, J=3.8 Hz), 116.4; (CH, d, J=23.3 Hz), 115.7; (CH, d, J=7.9 Hz), 49.8; (CH2), 47.3; (CH2), 12.4; (CH3).
Name
diethyl-(2-fluoro-5-nitro-benzyl)-amine
Quantity
0.155 mg
Type
reactant
Reaction Step One
Name
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 mL
Type
solvent
Reaction Step One
Name
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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